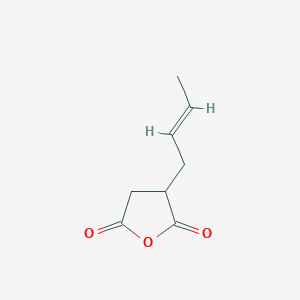

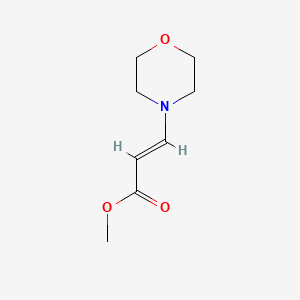

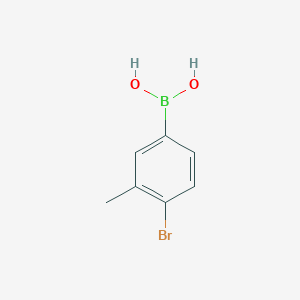

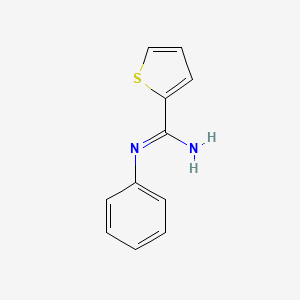

![molecular formula C18H14O4S B1277468 4-(6-乙酰氧基苯并[b]噻吩-2-基)苯乙酸酯 CAS No. 84449-63-8](/img/structure/B1277468.png)

4-(6-乙酰氧基苯并[b]噻吩-2-基)苯乙酸酯

描述

The compound "4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate" is a chemical entity that appears to be related to various benzo[b]thiophen derivatives, which have been studied for their potential applications in different fields, including polymer chemistry and medicinal chemistry. Although the exact compound is not directly mentioned in the provided papers, the related compounds and reactions give insights into the chemical behavior and properties that could be expected from such a molecule.

Synthesis Analysis

The synthesis of related benzo[b]thiophen derivatives involves various chemical reactions, including condensation and polymerization processes. For instance, the synthesis of 4-(1-alkyl-benzo[d]imidazole-2-yl)-2-phenyl-2,3-dihydrobenzo(b)[1,4]thiazepines involves the condensation of 2-aminothiophenol with benzimidazole chalcone using acetic acid as a catalyst in refluxing methanol . This suggests that the synthesis of "4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate" could also involve condensation reactions, possibly with acetic acid playing a role in the reaction mechanism.

Molecular Structure Analysis

The molecular structure of benzo[b]thiophen derivatives is characterized by the presence of a thiophene ring fused to a benzene ring. The presence of substituents like acetoxy groups can influence the electronic properties of the molecule, as seen in the study of hydrolysis and photolysis of a quinol ester derivative, where the substituent had a significant inductive electron-withdrawing effect as well as a resonance effect that is electron-donating . This dual effect could also be relevant to the molecular structure analysis of "4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate."

Chemical Reactions Analysis

Benzo[b]thiophen derivatives undergo various chemical reactions, including Fries rearrangement, hydrolysis, and addition reactions with benzene or toluene . The acetoxy groups in these molecules can participate in acidolysis and phenolysis mechanisms, as well as intermolecular transfer reactions . These findings suggest that "4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate" could also be reactive towards nucleophiles and could undergo similar rearrangement and addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophen derivatives can be influenced by their functional groups and molecular structure. For example, the fluorescence derivatization of amino acids with a related compound indicates that such derivatives can be highly sensitive and fluorescent, which could be a property of "4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate" as well . The detection limits for amino acids derivatized with the fluorescent reagent were in the femtomole range, suggesting that the compound might also exhibit high sensitivity in detection applications .

科研应用

1. 化学反应和衍生物

4-(6-乙酰氧基苯并[b]噻吩-2-基)苯乙酸酯,是苯并[b]噻吩的衍生物,与其他化合物展示出一系列反应。例如,乙酰氧基苯并[b]噻吩可以发生弗里斯重排反应,与苯反应产生苯基衍生物 (Clark, Rahman, & Scrowston, 1982)。同样,苯并[b]噻吩衍生物,如4-甲氧基苯并[b]噻吩-3-乙酸,已被合成并发现可以促进植物生长 (Schuetz & Titus, 1967)。

2. 药物化学应用

在药物化学中,苯并[b]噻吩的衍生物,包括4-(6-乙酰氧基苯并[b]噻吩-2-基)苯乙酸酯,被探索用于各种治疗潜力。例如,一些苯并[b]噻吩-2-磺酰胺衍生物已显示出作为眼压降低剂的功效,在青光眼治疗中有用 (Graham et al., 1989)。

3. 聚合和材料科学

在材料科学领域,类似于4-(6-乙酰氧基苯并[b]噻吩-2-基)苯乙酸酯的苯并[b]噻吩衍生物被用于聚合研究。例如,已研究了4-乙酰氧基苯甲酸和6-乙酰氧基-2-萘甲酸共聚物的聚合,以了解副反应和合成过程 (Han et al., 1996)。

4. 抗菌和抗真菌活性

最近的研究表明,包括4-(6-乙酰氧基苯并[b]噻吩-2-基)苯乙酸酯在内的苯并[b]噻吩的衍生物展示出显著的抗菌和抗真菌活性。一项关于(1-(取代苯基)-1H-1,2,3-三唑-4-基)甲基-2-(4-氧代-5,6,7,8-四氢苯并[1,2]噻吩[2,3-d]嘧啶-3(4H)-基)乙酸酯衍生物的研究报告了对各种细菌菌株具有强效抗菌性 (Kumari et al., 2017)。

性质

IUPAC Name |

[4-(6-acetyloxy-1-benzothiophen-2-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4S/c1-11(19)21-15-6-3-13(4-7-15)17-9-14-5-8-16(22-12(2)20)10-18(14)23-17/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFDWSXWQJFLLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC3=C(S2)C=C(C=C3)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432665 | |

| Record name | 4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate | |

CAS RN |

84449-63-8 | |

| Record name | Benzo[b]thiophene-6-ol, 2-[4-(acetyloxy)phenyl]-, 6-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84449-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(6-acetyloxy-1-benzothiophen-2-yl)phenyl] acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.247.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。